Propanamide, N-(2-phenylethenyl)-
Description
"Propanamide, N-(2-phenylethenyl)-" is an organic compound characterized by a propanamide backbone substituted with a 2-phenylethenyl (vinylphenyl) group at the amide nitrogen. The phenylethenyl substituent likely influences its physicochemical properties and reactivity, distinguishing it from other derivatives.
Properties
CAS No. |
163853-25-6 |
|---|---|
Molecular Formula |
C11H13NO |
Synonyms |
Propanamide, N-(2-phenylethenyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Propanamide Derivatives
Structural and Functional Group Variations
The biological activity, synthesis, and applications of propanamide derivatives are highly dependent on substituents attached to the amide nitrogen. Key comparisons include:
- Key Observations: Bioactivity: Derivatives like Fentanyl () show potent pharmacological effects, whereas propanamides with phenolic or acetylphenyl groups () are linked to herbicidal or synthetic applications. Synthesis Complexity: Compounds with bulky substituents (e.g., piperidinyl groups) require multi-step synthesis, as seen in citrate-capped LCMO reactions (). Regulatory Status: Fentanyl’s strict purity standards contrast with intermediates like N-(2-acetylphenyl)propanamide, which lack such regulations .
Physicochemical Properties
- Melting Points : highlights that melting point shifts (e.g., in citrate-capped LCMO hybrids) confirm structural modifications. For example, precursor-to-product transitions in nitrophenylpropanamide derivatives demonstrate reactivity changes .
- Solubility and Stability : Polar substituents (e.g., methoxymethyl in CAS 61086-18-8) likely enhance solubility in organic solvents, critical for pharmaceutical synthesis .
Notes and Limitations
Data Gaps : Direct studies on "Propanamide, N-(2-phenylethenyl)-" are absent in the provided evidence; comparisons rely on structural analogs.
Substituent Impact : The phenylethenyl group’s conjugated double bond may enhance UV stability or alter lipophilicity compared to saturated phenylethyl (e.g., Fentanyl) or acetylphenyl groups.
Regulatory and Safety Profiles : Compounds like Fentanyl require stringent handling (), whereas agrochemical derivatives () may have fewer restrictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
